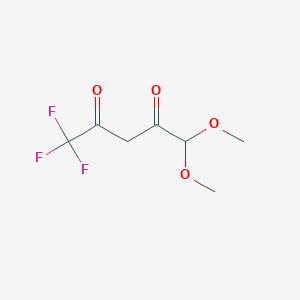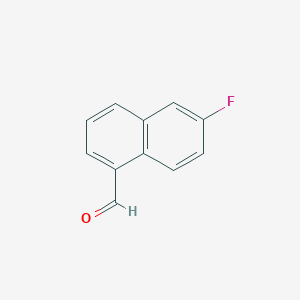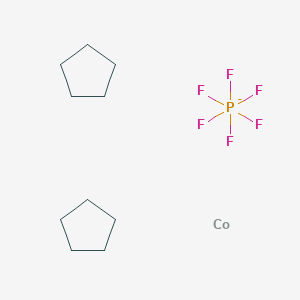
Magnesium propane chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium propane chloride, also known as isopropylmagnesium chloride, is an organometallic compound that belongs to the class of Grignard reagents. It is characterized by the presence of a magnesium atom bonded to a propane group and a chloride ion. This compound is widely used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable reagent in the formation of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium propane chloride is typically prepared by reacting magnesium turnings with 2-chloropropane in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
Mg+CH3CHClCH3→CH3CH(MgCl)CH3
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where magnesium turnings are continuously fed into a reactor containing 2-chloropropane and anhydrous ether. The reaction is maintained at a controlled temperature to ensure optimal yield and purity of the product. The resulting solution is then filtered to remove any unreacted magnesium and other impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium propane chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can replace halides in organic molecules, forming new carbon-carbon bonds.
Reduction Reactions: It can reduce certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions:
Nucleophilic Addition: Typically carried out in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution Reactions: Often performed in the presence of a catalyst, such as copper(I) iodide.
Reduction Reactions: Conducted under mild conditions with the addition of a proton source, such as water or alcohol.
Major Products Formed:
Alcohols: From the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: From substitution reactions.
Amines: From the reduction of nitriles.
Applications De Recherche Scientifique
Magnesium propane chloride has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Employed in the preparation of polymers and copolymers.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biochemistry: Acts as a reagent in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of magnesium propane chloride involves the formation of a highly reactive nucleophilic species, which can attack electrophilic centers in organic molecules. The magnesium atom in the compound coordinates with the oxygen or nitrogen atoms in the target molecule, facilitating the transfer of the propane group to the electrophilic center. This process is crucial in forming new carbon-carbon bonds and modifying functional groups in organic synthesis .
Comparaison Avec Des Composés Similaires
Magnesium Ethyl Chloride: Another Grignard reagent with similar reactivity but different alkyl group.
Magnesium Methyl Chloride: Similar in structure but with a methyl group instead of a propane group.
Magnesium Butyl Chloride: Contains a butyl group, offering different reactivity and selectivity.
Uniqueness: Magnesium propane chloride is unique due to its specific reactivity profile, which allows for the selective formation of carbon-carbon bonds with propane groups. This selectivity is particularly valuable in the synthesis of complex organic molecules where precise control over the structure is required .
Propriétés
IUPAC Name |
magnesium;propane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEXTBOQKFUPOE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
![6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B12442459.png)




![3-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B12442484.png)

![1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442495.png)
